

Physical and chemical properties of 2,2-Dimethyl-3,4-dihydronaphthalen-1-one

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Compound of Interest

Compound Name:	2,2-Dimethyl-3,4-dihydronaphthalen-1-one
Cat. No.:	B1353755

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An In-depth Technical Guide to 2,2-Dimethyl-3,4-dihydronaphthalen-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,2-Dimethyl-3,4-dihydronaphthalen-1-one** (also known as 2,2-dimethyl-1-tetralone). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related tetralone and dihydronaphthalenone derivatives to infer its characteristics. The document covers its structural information, physicochemical properties, proposed spectroscopic characteristics, a plausible synthetic route, and potential biological activities based on analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

2,2-Dimethyl-3,4-dihydronaphthalen-1-one is a substituted tetralone, a class of compounds characterized by a fused bicyclic system consisting of a benzene ring and a cyclohexanone ring. Tetralone derivatives are significant scaffolds in medicinal chemistry and have been

identified as key intermediates in the synthesis of various biologically active molecules, including antibacterial, antifungal, and anticancer agents.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The dimethyl substitution at the C2 position of the tetralone core is expected to influence its chemical reactivity and biological profile.

Structural Information

Identifier	Value
IUPAC Name	2,2-Dimethyl-3,4-dihydronaphthalen-1(2H)-one
Synonyms	2,2-dimethyl-1-tetralone
CAS Number	2977-45-9
Molecular Formula	C ₁₂ H ₁₄ O
Molecular Weight	174.24 g/mol
Canonical SMILES	CC1(C)CCC2=CC=CC=C2C1=O
InChI Key	XNTNPXCRBTDR-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of **2,2-Dimethyl-3,4-dihydronaphthalen-1-one**.

Property	Value	Source/Method
Physical State	Liquid	Supplier Data
Color	Clear, light lemon/lime	Supplier Data
Boiling Point	137 °C	Supplier Data
Density	1.017 ± 0.06 g/cm ³	Predicted
Solubility	Soluble in organic solvents. [5]	Inferred from related compounds [6] [7]
Storage	Sealed in dry, Room Temperature	Supplier Data

Spectroscopic Data (Predicted)

Direct spectroscopic data for **2,2-Dimethyl-3,4-dihydronaphthalen-1-one** is not readily available in the searched literature. The following are predicted spectral characteristics based on the analysis of related tetralone derivatives.[\[8\]](#)[\[9\]](#)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the cyclohexanone ring, and the two methyl groups.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
Aromatic-H	7.2 - 8.0	Multiplet	4H
-CH ₂ - (C4)	~2.9	Triplet	2H
-CH ₂ - (C3)	~2.0	Triplet	2H
-CH ₃ (C2)	~1.2	Singlet	6H

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit signals for the carbonyl carbon, aromatic carbons, the quaternary carbon, and the methylene and methyl carbons.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C=O (C1)	~200
Aromatic C	125 - 145
Quaternary C (C2)	~45
-CH ₂ - (C4)	~35
-CH ₂ - (C3)	~30
-CH ₃ (C2)	~25

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the carbonyl group and the aromatic ring.

Functional Group	Predicted Wavenumber (cm ⁻¹)
C=O (Ketone)	~1680 (strong)
C=C (Aromatic)	~1600, ~1450
C-H (Aromatic)	~3050
C-H (Aliphatic)	~2950

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 174. Key fragmentation patterns for tetralones typically involve cleavage of the bonds adjacent to the carbonyl group.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

m/z	Predicted Fragment
174	[M] ⁺
159	[M - CH ₃] ⁺
146	[M - C ₂ H ₄] ⁺ (from the ethyl bridge)
118	[M - C ₂ H ₄ - CO] ⁺

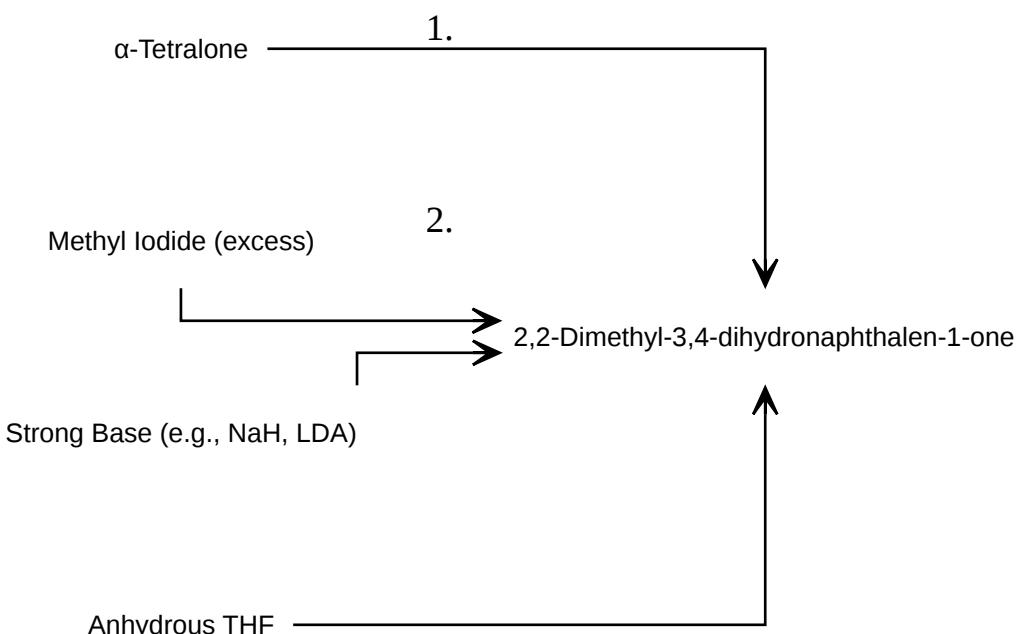
Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2,2-Dimethyl-3,4-dihydronaphthalen-1-one** was not found in the reviewed literature, a plausible synthetic route can be proposed based on the well-established chemistry of α -tetralones. The most direct method would be the exhaustive methylation of α -tetralone (3,4-dihydronaphthalen-1(2H)-one) at the C2 position.

Proposed Synthesis: Exhaustive Methylation of α -Tetralone

This protocol is a generalized procedure based on known alkylation reactions of ketones.

Reaction Scheme:



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Caption: Proposed synthesis of **2,2-Dimethyl-3,4-dihydronaphthalen-1-one**.

Materials:

- α -Tetralone (1.0 eq)
- Sodium hydride (NaH, ~2.5 eq) or Lithium diisopropylamide (LDA)
- Methyl iodide (CH_3I , >2.0 eq)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution

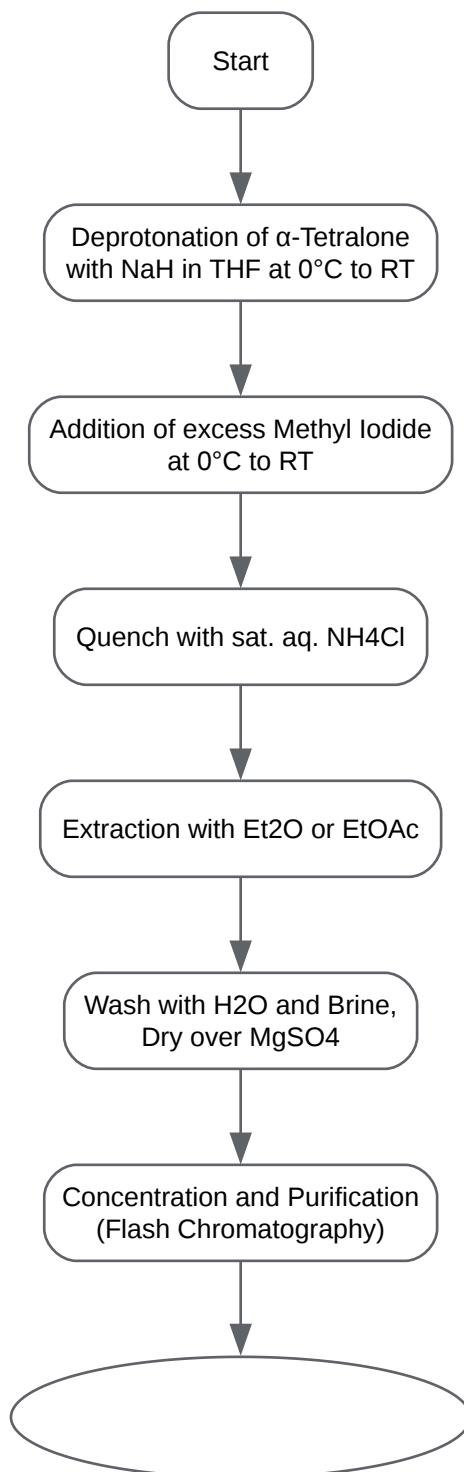
- Diethyl ether or Ethyl acetate
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

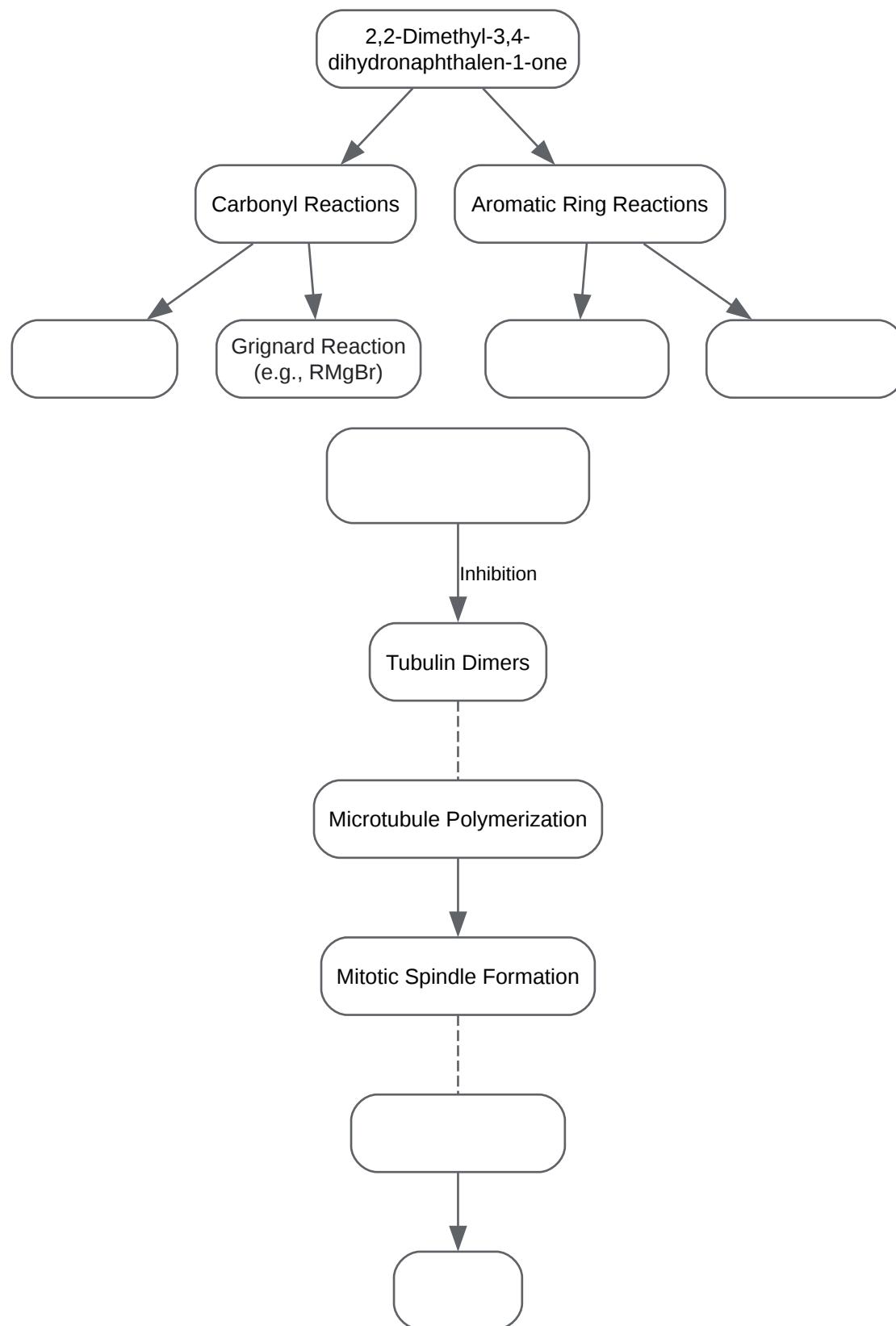
Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.5 eq) as a mineral oil dispersion.
- Wash the sodium hydride with anhydrous hexanes and decant the hexanes carefully under a stream of nitrogen.
- Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
- Dissolve α -tetralone (1.0 eq) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride over 30 minutes.
- Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
- Cool the reaction mixture back to 0 °C and add methyl iodide (>2.0 eq) dropwise.
- After the addition, allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH_4Cl solution at 0 °C.
- Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with water and then brine, dry over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired **2,2-Dimethyl-3,4-dihydronaphthalen-1-one**.

Workflow Diagram:



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